3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-2-1-3-7-8(6)9-4-5-11-7/h1-3,9-10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFVCLDNKMMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Substrate Preparation : 6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (0.39 g, 2.35 mmol) is dissolved in THF.
-
Borane-THF Addition : 1 M BH₃-THF (7.05 mL, 7.05 mmol) is added dropwise at 0°C.
-
Reaction Completion : The mixture is warmed to room temperature and stirred overnight.
-
Workup : Excess borane is quenched with methanol, followed by solvent removal and extraction with ethyl acetate.
Key Data :
-
Yield : 100% (0.34 g).
-
Characterization :
Williamson Ether and Mannich Reaction Sequence
A multi-step approach combines Williamson ether synthesis, nitro reduction, and Mannich cyclization.
Steps:
-
Williamson Ether Synthesis :
-
Nitro Reduction :
-
Pd/C-catalyzed hydrogenation converts nitro groups to amines.
-
-
Mannich Cyclization :
-
Intramolecular cyclization forms the benzoxazine core.
-
-
Buchwald-Hartwig Amination :
Optimization Insight :
-
Using NaH₂PO₂ for nitro reduction improved efficiency compared to traditional methods.
One-Pot Multicomponent Diastereoselective Synthesis
A green, catalyst-free method achieves diastereoselectivity (dr = 99:1) via Schiff base formation, alkylation, and cyclization.
Protocol:
-
Schiff Base Formation : 2-Aminophenol reacts with aldehydes in ethanol.
-
Alkylation : Phenacyl bromide is added under basic conditions.
-
Cyclization : Intramolecular O-alkylation yields the benzoxazine scaffold.
Representative Yields :
| Substrate (R) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Phenyl | 92 | 99:1 |
| 4-Methoxyphenyl | 85 | 95:5 |
| 2-Furyl | 78 | 90:10 |
Advantages :
Metal Catalyst-Free Synthesis in Aqueous Media
An eco-friendly one-pot method uses 2-aminophenol and epichlorohydrin in water with NaOH.
Reaction Conditions:
-
Solvent : Water.
-
Temperature : Room temperature.
-
Regioselectivity : High (exclusive 6-membered ring formation).
Scope :
-
Tolerates electron-donating (e.g., -OMe) and withdrawing (e.g., -NO₂) substituents.
Synthesis via 2-Azidophenol and Electron-Deficient Alkenes
A novel approach involves 2-azidophenol and alkenes with electron-withdrawing groups (e.g., -CN, -COOMe).
Mechanism:
-
Azide-Alkene Cycloaddition : Forms intermediate triazoline.
-
Rearrangement : Thermal or photolytic cleavage yields benzoxazine.
Example :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the oxazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated compounds, and various substituted oxazines, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazin-5-ol derivatives as anticancer agents. For instance, a study published in Molecules reported that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers. The most potent compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM across different cell lines, indicating its potential as a lead compound for further development .
Neuropharmacological Applications
Another significant application of this compound is its role as a serotonin receptor antagonist. A series of derivatives were synthesized and evaluated for their affinity towards the 5-HT6 receptor, which is implicated in various neurological disorders. Some compounds displayed subnanomolar affinities and good brain penetration in animal models, suggesting their potential use in treating conditions like depression and cognitive dysfunction .
Immune Modulation
The compound has also been explored for its immune-modulating properties. Research indicates that certain aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides can promote RORγt activity, which is crucial for the differentiation of T-helper 17 cells and the production of interleukin-17 (IL-17). This mechanism suggests potential therapeutic applications in autoimmune diseases where IL-17 plays a pivotal role .
Antioxidant Properties
In addition to its anticancer and neuropharmacological applications, derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin have shown promise as antioxidants. A study focused on C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated their ability to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications: Heteroatom and Substituent Variations
3,4-Dihydro-2H-benzo[1,4]oxazine (CAS 5735-53-5)
- Structure : Lacks the hydroxyl group at position 3.
- Properties : Reduced polarity (logP ~1.4) compared to the hydroxylated derivative.
- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals .
3,4-Dihydro-2H-benzo[1,4]thiazine (CAS 3080-99-7)
- Structure : Sulfur replaces oxygen in the heterocyclic ring.
- Properties : Increased lipophilicity (higher logP) due to sulfur’s electronegativity.
- Applications : Synthesis of polymers and bioactive molecules.
- Key Difference : Thiazine derivatives exhibit distinct electronic properties, affecting reactivity and biological target engagement .
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 21744-83-2)
- Structure : Incorporates a ketone group at position 3 and hydroxyl at position 5.
- Properties : Enhanced hydrogen-bonding capacity due to both hydroxyl and carbonyl groups.
- Applications: Potential intermediate for protease inhibitors.
- Key Difference : The ketone group introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .
Functional Group Variations
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-amine (CAS 137469-91-1)
- Structure: Amino group (-NH₂) replaces hydroxyl at position 5.
- Properties: Increased basicity (pKa ~9–10) compared to the hydroxyl analog (pKa ~10–12 for phenolic OH).
- Applications : Building block for antimalarial or antiviral agents.
- Key Difference: The amino group facilitates protonation at physiological pH, altering membrane permeability .
3,4-Dihydro-5-bromo[1,4]oxazin-2-one Derivatives
- Structure : Bromine substitution at position 5 and a lactone ring.
- Properties : Higher molecular weight (~250–300 g/mol) and halogen-induced steric effects.
- Applications : Serine protease inhibitors (e.g., α-chymotrypsin).
- Key Difference : Bromine enhances electrophilicity, enabling covalent binding to enzyme active sites .
Ring-Expanded Analogs
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride (CAS 890647-82-2)
Table 1: Structural and Physicochemical Properties
*Estimated from structural analogs.
Q & A
Q. What in vivo models are suitable for evaluating the pharmacokinetics of neuroactive benzoxazine derivatives?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) with intravenous and oral dosing assess bioavailability and blood-brain barrier penetration. LC-MS/MS quantifies plasma and brain tissue concentrations. Microdialysis probes in the striatum measure real-time neurotransmitter modulation (e.g., serotonin/dopamine levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
